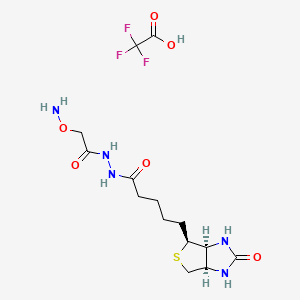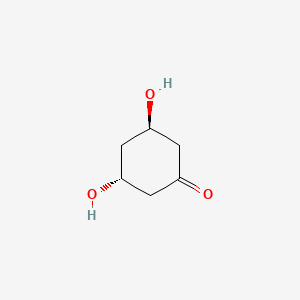![molecular formula C14H21NO4 B570784 N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester CAS No. 1049702-99-9](/img/new.no-structure.jpg)
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a carbamic acid ester, making it a valuable subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester typically involves multiple steps, starting with the preparation of the hydroxyphenyl ethylamine precursor. This precursor is then reacted with methyl isocyanate under controlled conditions to form the desired carbamic acid ester. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester can undergo several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of ester derivatives.
科学研究应用
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carbamic acid ester moiety may also play a role in modulating the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
- N-[(2R)-2-Hydroxy-2-(3-methoxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
Uniqueness
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester is unique due to the specific positioning of the hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
1049702-99-9 |
|---|---|
分子式 |
C14H21NO4 |
分子量 |
267.325 |
IUPAC 名称 |
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1 |
InChI 键 |
YZDJRNBSGKONQP-LBPRGKRZSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


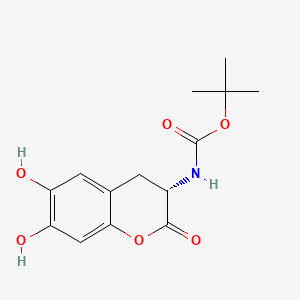
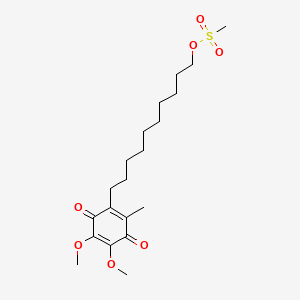
![(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol](/img/structure/B570705.png)
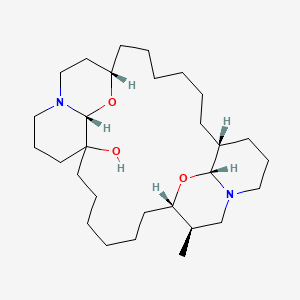
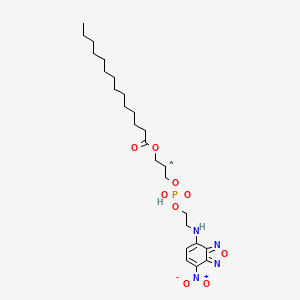
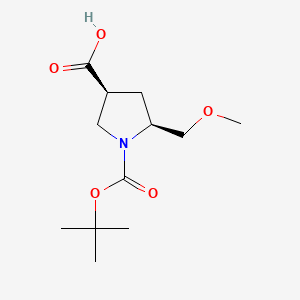
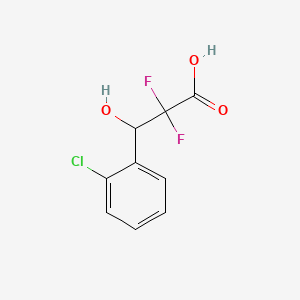


![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)

